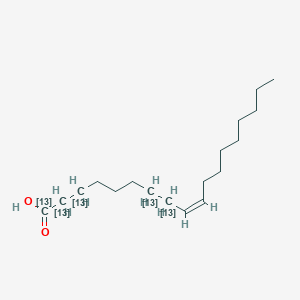
(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic Acid-13C5 is a monounsaturated fatty acid that has been isotopically labeled with carbon-13 at five positions. This compound is primarily used as an internal standard for the quantification of oleic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Oleic acid itself is a major component of membrane phospholipids and is found in human plasma, cell membranes, and adipose tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleic Acid-13C5 involves the incorporation of carbon-13 isotopes into the oleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. One common method involves the low-temperature crystallization of olive oil fatty acids, followed by the incorporation of carbon-13 labeled precursors .
Industrial Production Methods
Industrial production of Oleic Acid-13C5 typically involves the large-scale synthesis of carbon-13 labeled precursors, which are then used in the fatty acid synthesis pathway. The process includes several steps such as esterification, hydrogenation, and purification to achieve the desired isotopic labeling and purity .
Chemical Reactions Analysis
Types of Reactions
Oleic Acid-13C5 undergoes various chemical reactions, including:
Oxidation: Oleic acid can be oxidized to form various oxidation products, including hydroperoxides and aldehydes.
Reduction: Reduction of oleic acid can yield saturated fatty acids such as stearic acid.
Substitution: Oleic acid can undergo substitution reactions, particularly at the double bond, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Halogenated derivatives.
Scientific Research Applications
Oleic Acid-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracing in various biological and chemical processes. Some key applications include:
Mechanism of Action
Oleic Acid-13C5 exerts its effects through various molecular pathways. In the context of lipid metabolism, oleic acid upregulates the expression of genes involved in fatty acid oxidation by activating the SIRT1-PGC1α complex through PKA-dependent deacetylation . Additionally, oleic acid inhibits platelet aggregation by modulating the Syk-PLCγ2 and CaMKKβ/AMPKα/VASP pathways . These mechanisms highlight the compound’s role in regulating metabolic and inflammatory processes.
Comparison with Similar Compounds
Oleic Acid-13C5 can be compared with other isotopically labeled fatty acids such as:
Oleic Acid-9,10-13C2: Labeled at two positions, used for similar applications but with different isotopic distribution.
Oleic Acid-1-13C: Labeled at a single position, used for specific metabolic studies.
Stearic Acid-13C18: A fully saturated fatty acid labeled with carbon-13, used for studying saturated fatty acid metabolism.
The uniqueness of Oleic Acid-13C5 lies in its specific isotopic labeling at five positions, which provides a higher degree of precision in tracing and quantification studies compared to compounds labeled at fewer positions.
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
287.42 g/mol |
IUPAC Name |
(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i11+1,12+1,16+1,17+1,18+1 |
InChI Key |
ZQPPMHVWECSIRJ-TWKVKCSCSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















